molecular formula C11H22N2 B1518685 N-cyclopentyl-1-methylpiperidin-4-amine CAS No. 901374-95-6

N-cyclopentyl-1-methylpiperidin-4-amine

Cat. No.: B1518685
CAS No.: 901374-95-6
M. Wt: 182.31 g/mol
InChI Key: FVIRZNRVKWLYJB-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1-methylpiperidin-4-amine is a chemical compound of significant interest in scientific research and development, particularly within the fields of medicinal chemistry and organic synthesis. As a derivative of the 1-methylpiperidin-4-amine scaffold—a structure with a established and growing market in the pharmaceutical industry—this compound serves as a versatile building block for the creation of novel molecular entities . The global market for related piperidine intermediates is projected to grow steadily, driven by their critical role in drug discovery and the synthesis of specialty chemicals . Research Applications and Value: This compound is classified as a research chemical and is intended for use as a synthetic intermediate. Its molecular structure, featuring both cyclopentyl and methylpiperidine groups, is commonly found in compounds designed for biological screening and the development of potential therapeutic agents. Piperidine and piperazine derivatives are frequently investigated for their utility in treating various conditions, including viral infections and cancer . Furthermore, structurally similar compounds are key components in approved active pharmaceutical ingredients (APIs), such as the cyclin-dependent kinase (CDK) 4/6 inhibitor Fovinaciclib, highlighting the value of this chemical class in developing targeted therapies . Handling and Safety: Compounds in this class often require careful handling. Related piperidine amines carry safety warnings, including hazard statements for skin corrosion and serious eye damage . Researchers should consult the Safety Data Sheet (SDS) prior to use and are advised to wear appropriate personal protective equipment and conduct all procedures in a well-ventilated fume hood. Intended Use and Disclaimer: this compound is provided For Research Use Only (RUO) . It is strictly not for medicinal, household, or personal use. This product is not intended for the diagnosis, treatment, cure, or prevention of any disease. All information provided is for research and development purposes.

Properties

IUPAC Name

N-cyclopentyl-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRZNRVKWLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651444
Record name N-Cyclopentyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901374-95-6
Record name N-Cyclopentyl-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: N-cyclopentyl-1-methylpiperidin-4-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors. Medicine: It is investigated for its pharmacological properties, such as its potential use in drug discovery and development. Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-1-methylpiperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-cyclopentyl-1-methylpiperidin-4-amine with analogous piperidine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₁H₂₂N₂ 182.31 1-methyl, N-cyclopentyl High lipophilicity; steric bulk
N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.26 1-pyrimidinyl, N-methyl Aromaticity; hydrogen-bonding capacity
1-Benzyl-N-methylpiperidin-4-amine C₁₄H₂₀N₂ 216.32 1-benzyl, N-methyl Enhanced lipophilicity (logP)
N-cycloheptylpiperidin-4-amine C₁₂H₂₄N₂ 196.34 N-cycloheptyl Larger ring size; conformational flexibility
1-Acetylpiperidin-4-amine C₇H₁₄N₂O 142.20 1-acetyl Electron-withdrawing group; lower basicity

Key Observations:

  • Lipophilicity : The cyclopentyl group in the target compound contributes to higher lipophilicity compared to acetylated () or pyrimidinyl derivatives (). However, benzyl-substituted analogs () may exhibit even greater lipophilicity due to aromaticity.
  • Electronic Effects : Pyrimidinyl () and acetyl () groups alter electron density, influencing hydrogen-bonding capacity and reactivity.

Pharmacological and Application Insights

While specific activity data are absent in the evidence, structural comparisons suggest:

  • Target Compound : The cyclopentyl group’s rigidity and lipophilicity may favor interactions with G-protein-coupled receptors (GPCRs) or enzymes requiring hydrophobic pockets.
  • Benzyl Derivatives () : Aromatic groups often enhance blood-brain barrier penetration, making them candidates for CNS-targeting drugs.
  • Pyrimidinyl Analogs () : The pyrimidine ring’s nitrogen atoms could enable interactions with nucleotide-binding proteins or kinases.

Biological Activity

N-cyclopentyl-1-methylpiperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by a piperidine ring with a cyclopentyl group and a methyl group attached to the nitrogen atom. Its molecular formula is C9H18N2C_9H_{18}N_2 and it has a molecular weight of 154.25 g/mol.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Research indicates that it acts as a selective inhibitor for certain targets, including G9a-like protein (GLP), which is involved in epigenetic regulation.

Structure-Activity Relationship (SAR)

Studies have shown that modifying the cycloalkyl substituents can significantly influence the potency and selectivity of the compound. For instance, replacing the cyclopropyl group with cyclobutyl or cyclohexyl groups improved inhibitory activity against GLP, with IC50 values demonstrating enhanced potency (IC50 = 4 ± 1 nM for cyclopentyl) compared to other analogs .

In Vitro Studies

In vitro assays have demonstrated that this compound increases the levels of glucocerebrosidase (GCase) in patient-derived fibroblasts, which is crucial for treating Gaucher's disease. The compound was shown to enhance GCase activity significantly at concentrations as low as 2 µM, indicating its potential therapeutic applications .

Table: Biological Activity Summary

Activity TypeTargetIC50 Value (nM)Reference
GCase InhibitionGCase20
GLP InhibitionG9a-like protein (GLP)4 ± 1
Cellular Activity EnhancementPatient-derived fibroblasts2

Case Study 1: Gaucher's Disease Treatment

In a study involving fibroblasts from patients with Gaucher's disease, treatment with this compound resulted in a significant increase in mature GCase levels. Western blot analysis confirmed that the compound facilitated the maturation of GCase, enhancing its enzymatic activity and potentially offering a novel approach to treat this lysosomal storage disorder .

Case Study 2: Epigenetic Regulation

Another investigation focused on the role of this compound as an epigenetic modulator. The compound demonstrated selective inhibition of GLP, which plays a critical role in histone methylation processes linked to gene expression regulation. This property positions it as a candidate for further exploration in cancer therapeutics .

Preparation Methods

Reductive Amination of N-methylpiperidin-4-one with Cyclopentylamine

One of the primary synthetic routes to this compound involves the reductive amination of N-methylpiperidin-4-one with cyclopentylamine. This process typically proceeds via the formation of an imine intermediate followed by reduction to the corresponding amine.

  • Procedure :

    • N-methylpiperidin-4-one is reacted with cyclopentylamine under catalytic hydrogenation conditions.
    • Catalysts such as palladium on carbon (Pd/C) are commonly used.
    • The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol under hydrogen atmosphere.
    • The crude product may be purified by salt formation (e.g., hydrochloride salt) followed by basification and extraction.
  • Yields and Purity :

    • Catalytic hydrogenation with Pd/C has been reported to afford high yields and high purity without the need for fractional distillation.
    • Alternative reductive agents such as sodium cyanoborohydride have been used but are considered toxic and less favorable.
    • Triacetoxyborohydride has also been reported, yielding up to 92% in related amine syntheses.

Multi-Component Reaction Approaches

Recent research has explored one-pot multi-component reactions involving piperidine derivatives and cycloalkyl ketones or acids to synthesize amidines and related compounds containing piperidinyl and cycloalkyl groups.

  • Example :
    • A three-component reaction involving cyclohexanone, piperidine, and azido-quinolinones in DMF at 60°C yielded cyclopentyl-substituted piperidine derivatives in high yields (up to 90%).
    • Although this method targets amidines, the underlying chemistry suggests potential adaptation for synthesizing this compound or analogues by varying the ketone and amine substrates.

Other Synthetic Considerations

  • Solvent Choice : Organic solvents such as toluene, xylene, acetonitrile, THF, and dimethylformamide are commonly used depending on the reaction step and reagents.
  • Bases : Organic bases like N,N-diisopropylethylamine, triethylamine, and N-methylmorpholine are employed to facilitate amide bond formation and other coupling reactions.
  • Purification : Formation of hydrochloride salts followed by basification is a common purification strategy for amines. Chromatographic techniques such as silica gel chromatography and reverse-phase HPLC are used for final purification.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Reductive amination with Pd/C N-methylpiperidin-4-one, cyclopentylamine, Pd/C, H2 Organic solvent, room temp to mild heat High (>80%) High purity, avoids toxic reductants
Reductive amination with NaCNBH3 N-methylpiperidin-4-one, cyclopentylamine, NaCNBH3 Mild conditions ~50 Toxic reagent, less preferred
Amide bond formation with HATU 4-Amino-1-methylpiperidine, carboxylic acid, HATU, DIPEA DMF, 20°C, 0.5-18 h 55-82 Used for building complex molecules, requires chromatography
Multi-component reaction Piperidine, cycloalkyl ketone, azido-quinolinone DMF, 60°C, 12 h ~90 High yield, adaptable for analogues

Q & A

Q. Basic/Advanced Research Focus

  • Mass Spectrometry (MS) : ESI-MS provides accurate molecular weight confirmation (m/z [M+H]⁺, e.g., ~225 for C₁₂H₂₄N₂) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., cyclopentyl protons at δ 1.5–1.8 ppm; piperidine methyl at δ 2.3 ppm) .
  • X-ray Crystallography : For absolute configuration determination, refine crystal structures using programs like SHELXL .

Methodological Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

How should researchers address discrepancies between theoretical and observed NMR chemical shifts in this compound?

Advanced Research Focus
Discrepancies often arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Solvent Calibration : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced variations .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict theoretical shifts and cross-validate with experimental data .
  • Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted cyclopentyl halides) that may skew NMR signals .

Example : A δ 3.0 ppm shift mismatch was resolved by identifying residual ethanol in the sample, confirmed via GC-MS .

What strategies are used to evaluate the biological activity of this compound against related targets?

Q. Advanced Research Focus

  • Receptor Binding Assays : Screen against GPCRs (e.g., σ receptors) using radioligand displacement (e.g., ³H-DTG) to measure IC₅₀ values .
  • Enzyme Inhibition : Test inhibitory effects on monoamine oxidases (MAOs) via fluorometric assays with kynuramine as a substrate .
  • In Silico Docking : Use AutoDock Vina to predict binding modes to targets like the dopamine transporter, guided by structural analogs (e.g., 1-benzyl-4-methylpiperidin-4-amine) .

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to enhance yield and reduce side reactions during alkylation .
  • Green Solvents : Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and optimize catalyst loading .

Key Challenge : Scalability of chiral resolution steps; consider switching to enzymatic resolution (e.g., lipase-mediated) for cost efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.